molecular formula C20H22O7 B014859 3',4',5',5,7-Pentamethoxyflavanone CAS No. 479672-30-5

3',4',5',5,7-Pentamethoxyflavanone

Cat. No. B014859
CAS RN: 479672-30-5
M. Wt: 374.4 g/mol
InChI Key: VJQOZRFYJNWSFO-UHFFFAOYSA-N
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Description

3’,4’,5’,5,7-Pentamethoxyflavanone is a natural flavonoid compound . It is found in Neoraputia magnifica var. magnifica .


Molecular Structure Analysis

The molecular formula of 3’,4’,5’,5,7-Pentamethoxyflavanone is C20H22O7 . The IUPAC name is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one .


Physical And Chemical Properties Analysis

The molecular weight of 3’,4’,5’,5,7-Pentamethoxyflavanone is 374.4 g/mol . It has a complexity of 485 . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds .

Scientific Research Applications

  • Anti-Inflammatory Activity : A study by Feng et al. (2019) demonstrated that Pentamethoxyflavanone modulates macrophage phenotype by suppressing the p65 signal pathway, which in turn exerts anti-inflammation activity and protects septic mice (Feng et al., 2019).

  • Antiproliferative Activity against Tumor Cell Lines : Duan et al. (2017) reported that citrus polymethoxyflavones, including Pentamethoxyflavanone, have potent inhibition activity against sterol regulatory element-binding proteins and strong antiproliferative activity against tumor cell lines (Duan et al., 2017).

  • Cytotoxic and Antimitotic Properties : Research by Lewin et al. (2012) indicated that 3'-amino-5-hydroxy-3,6,7,8,4'-pentamethoxy-flavone, a variant of Pentamethoxyflavanone, is strongly cytotoxic and antimitotic, suggesting potential applications in cancer therapy (Lewin et al., 2012).

  • Anti-Platelet Aggregation Activity : Chen et al. (2007) found that 3',4',5',5,7-Pentamethoxyflavanone exhibited significant anti-platelet aggregation activity in vitro, indicating potential therapeutic applications in cardiovascular diseases (Chen et al., 2007).

  • Inhibitory Activity Against Bacteria : The study by Valdés et al. (2020) found that flavanone 2 from Calceolaria thyrsiflora, which includes Pentamethoxyflavanone, showed moderate inhibitory activity against S. aureus MRSA 97-77 and potent inhibition of 5-hLOX, supporting its traditional use as an anti-inflammatory in respiratory tract diseases (Valdés et al., 2020).

  • Chemical Separation and Identification : A study by Chan (1970) highlighted the use of thin-layer chromatography for the separation and identification of Pentamethoxyflavanone and its related compounds, indicating its importance in chemical analysis (Chan, 1970).

properties

IUPAC Name

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQOZRFYJNWSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405619
Record name 3',4',5',5,7-PENTAMETHOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4',5',5,7-Pentamethoxyflavanone

CAS RN

479672-30-5
Record name 3',4',5',5,7-PENTAMETHOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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